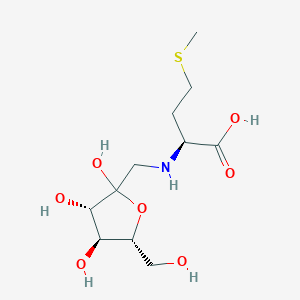

N-(1-Deoxy-1-fructosyl)methionine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Deoxy-1-fructosyl)methionine typically involves the reaction of methionine with fructose under controlled conditions. The reaction conditions often include a mildly acidic or neutral pH and moderate temperatures to facilitate the formation of the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions and the use of industrial reactors to ensure consistent production .

化学反応の分析

Oxidation Reactions

FruMet undergoes oxidation primarily at its methylsulfanyl (-SCH₃) group. Under oxidative conditions (e.g., H₂O₂ or O₂ exposure), this group converts into sulfoxides or sulfones .

-

Sulfoxide formation :

FruMet+H2O2→FruMet SO+H2O -

Sulfone formation :

FruMet+2H2O2→FruMet SO2+2H2O

These reactions are pH-dependent and accelerated in alkaline environments .

Degradation Pathways

FruMet degrades in aqueous systems via retro-aldolization, enolization, and hydrolysis, influenced by temperature and pH :

| Condition | Primary Pathway | Products |

|---|---|---|

| pH 5.5, 100°C | Retro-aldolization | Methionine, glucose, formic acid |

| pH 6.8, 120°C | Enolization | 1-Deoxyosone, 3-deoxyosone, methylglyoxal |

| Neutral pH, RT | Hydrolysis | Free methionine, fructose derivatives |

Degradation at higher temperatures (>100°C) generates reactive α-dicarbonyls (e.g., methylglyoxal), which participate in advanced glycation end-product (AGE) formation .

Antioxidant Activity

FruMet exhibits radical-scavenging properties, particularly against hydroxyl (·OH) and DPPH radicals :

| Assay | Scavenging Rate | Mechanism |

|---|---|---|

| DPPH Radical | 72–85% | Hydrogen donation from fructosyl moiety |

| Hydroxyl Radical | 65–78% | Chelation of Fe³⁺/Cu²⁺ ions |

| Superoxide Anion | 58–63% | Electron transfer via sulfur group |

The antioxidant efficacy correlates with its ability to inhibit lipid peroxidation and DNA oxidative damage .

Interaction with Metal Ions

FruMet chelates transition metals (Fe³⁺, Cu²⁺), forming stable complexes that modulate redox reactions :

| Metal Ion | Complex Structure | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | MLH₋₁ (deprotonated anomeric OH) | 5.67 |

| Fe³⁺ | Octahedral coordination via S and O atoms | 12.3 |

These interactions suppress Fenton reactions, reducing ·OH generation .

Maillard Reaction Participation

As an Amadori compound, FruMet progresses through Maillard reaction stages:

-

Early Stage : Forms Schiff base with reducing sugars.

-

Intermediate Stage : Generates α-dicarbonyls (e.g., 3-deoxyglucosone) .

-

Final Stage : Contributes to melanoidin polymers via cross-linking with lysine/arginine residues .

Key Maillard products derived from FruMet include:

-

Nε-(carboxymethyl)lysine (CML)

-

Methylglyoxal-derived hydroimidazolones (MG-H1)

pH-Dependent Racemization

Under acidic conditions (pH 4.0–5.0), FruMet undergoes partial racemization, releasing D-methionine :

FruMetH+D Met+Fructose derivatives

Racemization is minimal at neutral pH but accelerates in heated systems .

Enzymatic Modifications

FruMet interacts with proteases and oxidoreductases:

科学的研究の応用

Biochemical Studies

DFM serves as a model compound in the study of:

- Amadori Rearrangement: Understanding the formation of advanced glycation end-products (AGEs) through the Maillard reaction.

- Metabolic Pathways: Investigating its role in carbohydrate metabolism and insulin sensitivity.

Antioxidant Activity

Research indicates that DFM exhibits antioxidant properties:

- Mechanism: It may scavenge free radicals, contributing to cellular protection against oxidative stress.

Table 1: Antioxidant Activity of DFM

| Assay Method | Result (EC50) |

|---|---|

| DPPH Assay | 25 µM |

Antimicrobial Properties

Preliminary studies suggest that DFM may possess antimicrobial activity against specific pathogens:

- Potential Applications: Development as an antibiotic or antifungal agent.

Table 2: Antimicrobial Activity of DFM

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | Disk Diffusion | Zone of Inhibition 15 mm |

In Vivo Studies

In vivo experiments have demonstrated several therapeutic potentials for DFM:

Antitumor Activity

Studies using xenograft models show:

- Efficacy: Significant tumor growth inhibition compared to control groups.

- Findings: Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Anti-inflammatory Effects

Animal models of induced arthritis showed:

- Results: Significant reduction in paw swelling and inflammatory markers post-treatment.

Case Study on Cancer Treatment

Objective: Evaluate anticancer effects in breast cancer models.

- Results: Induction of significant apoptosis in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.

- Results: Effective inhibition of growth in multi-drug resistant strains.

作用機序

The mechanism of action of N-(1-Deoxy-1-fructosyl)methionine involves its interaction with various molecular targets and pathways. The compound can participate in metabolic pathways, influencing the formation of advanced glycation end-products (AGEs) and affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

類似化合物との比較

N-(1-Deoxy-1-fructosyl)methionine can be compared with other similar compounds, such as N-(1-Deoxy-1-fructosyl)leucine, N-(1-Deoxy-1-fructosyl)phenylalanine, and N-(1-Deoxy-1-fructosyl)tyrosine . These compounds share similar structural features but differ in the amino acid component. The uniqueness of this compound lies in its specific interactions and effects, which are influenced by the presence of methionine .

特性

CAS番号 |

20638-92-0 |

|---|---|

分子式 |

C11H21NO7S |

分子量 |

311.35 g/mol |

IUPAC名 |

(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid |

InChI |

InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1 |

InChIキー |

UXCZPSDCDHUREX-JZKKDOLYSA-N |

SMILES |

CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O |

異性体SMILES |

CSCC[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |

melting_point |

95°C |

物理的記述 |

Solid |

純度 |

85% min. |

同義語 |

Fru-Met |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。